![molecular formula C14H13NO4S B14606768 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene CAS No. 61081-33-2](/img/structure/B14606768.png)
1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group and a sulfonylmethyl group
Méthodes De Préparation
The synthesis of 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process generally starts with the nitration of toluene to introduce the nitro group, followed by sulfonylation to attach the sulfonylmethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial production methods may involve multi-step synthesis processes, where each step is carefully controlled to ensure high yield and purity of the final product. The use of advanced techniques such as chromatography and spectroscopy is common to monitor the progress of the reactions and to purify the compound .
Analyse Des Réactions Chimiques
1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or sulfonyl groups are replaced by other functional groups.
Common reagents used in these reactions include strong acids like sulfuric acid, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong bonds with nucleophiles. These interactions can affect various biochemical pathways and processes, making the compound useful in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene include:
4-Methylbenzene-1-sulfonyl chloride: Used in similar applications but lacks the nitro group.
1-Methyl-4-(methylsulfonyl)-benzene: Similar structure but different functional groups.
4-Methylbenzene-1-sulfonic acid: Another related compound with different reactivity and applications .
Propriétés
Numéro CAS |
61081-33-2 |
|---|---|
Formule moléculaire |
C14H13NO4S |
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
1-[(4-methylphenyl)sulfonylmethyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO4S/c1-11-6-8-13(9-7-11)20(18,19)10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |
Clé InChI |
BWYDZVLZWDHJOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



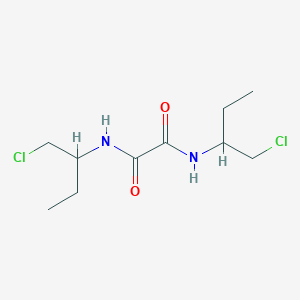


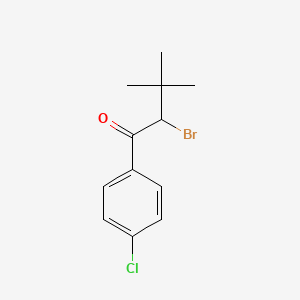
![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
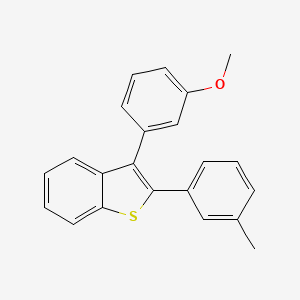
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
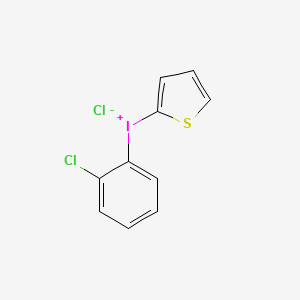
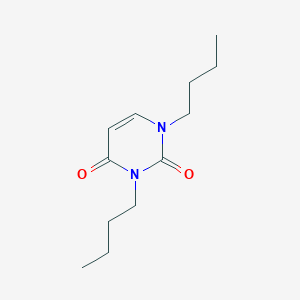
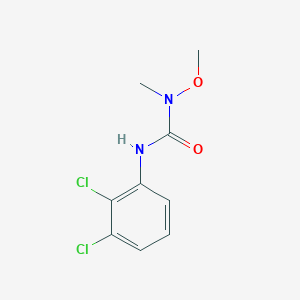

![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)

